Cas no 2172556-33-9 (1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

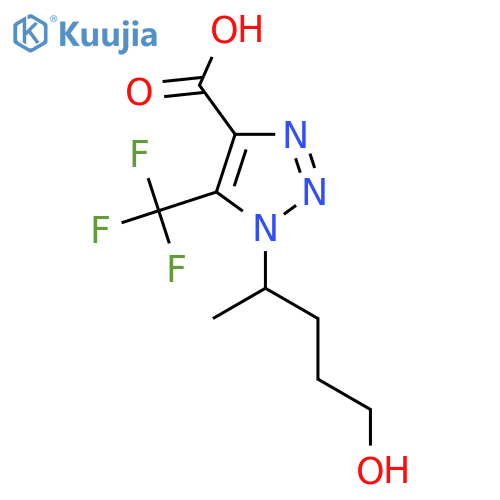

2172556-33-9 structure

商品名:1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- 2172556-33-9

- EN300-1593256

-

- インチ: 1S/C9H12F3N3O3/c1-5(3-2-4-16)15-7(9(10,11)12)6(8(17)18)13-14-15/h5,16H,2-4H2,1H3,(H,17,18)

- InChIKey: YQRQMWVWWUTHHU-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(=O)O)N=NN1C(C)CCCO)(F)F

計算された属性

- せいみつぶんしりょう: 267.08307574g/mol

- どういたいしつりょう: 267.08307574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593256-0.25g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 0.25g |

$1708.0 | 2023-06-04 | ||

| Enamine | EN300-1593256-10.0g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 10g |

$7988.0 | 2023-06-04 | ||

| Enamine | EN300-1593256-0.05g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 0.05g |

$1560.0 | 2023-06-04 | ||

| Enamine | EN300-1593256-5.0g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 5g |

$5387.0 | 2023-06-04 | ||

| Enamine | EN300-1593256-250mg |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 250mg |

$1708.0 | 2023-09-23 | ||

| Enamine | EN300-1593256-5000mg |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 5000mg |

$5387.0 | 2023-09-23 | ||

| Enamine | EN300-1593256-10000mg |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 10000mg |

$7988.0 | 2023-09-23 | ||

| Enamine | EN300-1593256-1000mg |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 1000mg |

$1857.0 | 2023-09-23 | ||

| Enamine | EN300-1593256-1.0g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 1g |

$1857.0 | 2023-06-04 | ||

| Enamine | EN300-1593256-2.5g |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |

2172556-33-9 | 2.5g |

$3641.0 | 2023-06-04 |

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

2172556-33-9 (1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量